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molecular formula C8H7Cl2NO2 B189557 Ethyl 4,6-dichloronicotinate CAS No. 40296-46-6

Ethyl 4,6-dichloronicotinate

Cat. No. B189557
M. Wt: 220.05 g/mol
InChI Key: AAUBVINEXCCXOK-UHFFFAOYSA-N
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Patent
US07538120B2

Procedure details

Sodium hydroxide (40 mL, 6.25 M solution) was added to a stirred solution of 4,6-dichloronicotinic acid ethyl ester (22) (25.95 g, 118 mmol) in 4:1:1 THF/MeOH/water (600 mL). After 30 minutes, the reaction mixture was acidified to pH 2 with concentrated HCl, diluted with 1:1 EtOAc/Et2O and washed with water and brine. The organic layer was dried (Na2SO4) and concentrated. The resulting off-white solid was twice concentrated from toluene to give the desired product (23) as a white solid (21.73 g, 96%).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
25.95 g
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOAc Et2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6](=[O:15])[C:7]1[C:12]([Cl:13])=[CH:11][C:10]([Cl:14])=[N:9][CH:8]=1)C.C1COCC1.CO.O.Cl>CCOC(C)=O.CCOCC>[Cl:13][C:12]1[C:7]([C:6]([OH:15])=[O:5])=[CH:8][N:9]=[C:10]([Cl:14])[CH:11]=1 |f:0.1,3.4.5,7.8|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25.95 g
Type
reactant
Smiles
C(C)OC(C1=CN=C(C=C1Cl)Cl)=O
Name
THF MeOH water
Quantity
600 mL
Type
reactant
Smiles
C1CCOC1.CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
EtOAc Et2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The resulting off-white solid was twice concentrated from toluene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=NC=C1C(=O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 21.73 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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